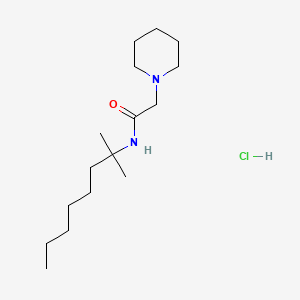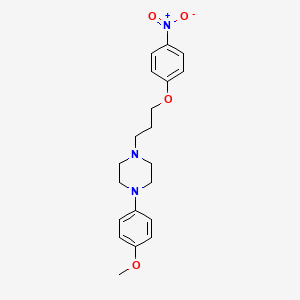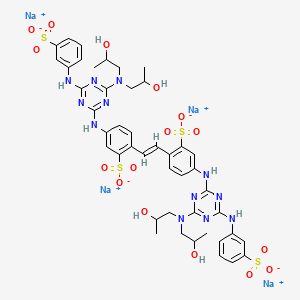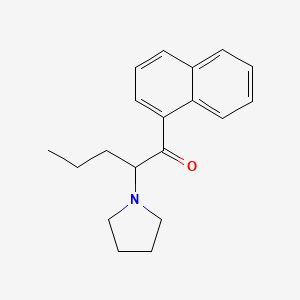
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride is a chemical compound with the molecular formula C16H33ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic effects.
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 1,1-dimethylheptylamine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain receptors and enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may have a role in modulating neurotransmitter release and receptor activity.
Comparison with Similar Compounds
1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride can be compared with other similar compounds, such as:
- 1-Piperidineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- 1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride These compounds share similar chemical structures but differ in the length of the alkyl chain. The unique properties of this compound, such as its specific receptor interactions and potential therapeutic effects, distinguish it from its analogs.
Properties
CAS No. |
109654-31-1 |
|---|---|
Molecular Formula |
C16H33ClN2O |
Molecular Weight |
304.9 g/mol |
IUPAC Name |
N-(2-methyloctan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C16H32N2O.ClH/c1-4-5-6-8-11-16(2,3)17-15(19)14-18-12-9-7-10-13-18;/h4-14H2,1-3H3,(H,17,19);1H |
InChI Key |
ZHTKFFNWTRZUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)




